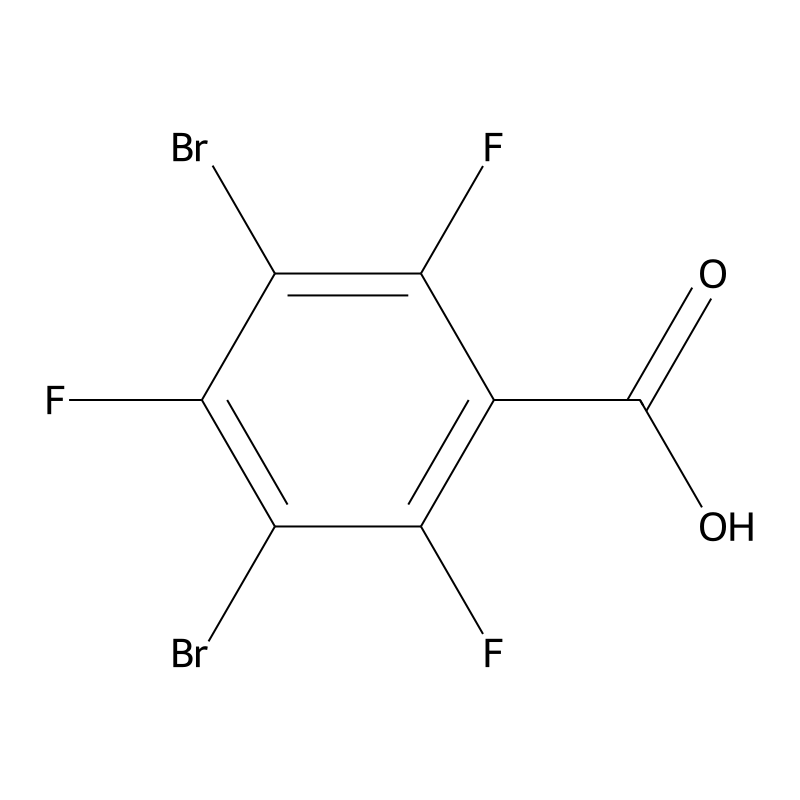

3,5-Dibromo-2,4,6-trifluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Summary of Application: Trifluoromethylpyridines, which can be synthesized from benzoic acid derivatives, are key structural motifs in active agrochemical and pharmaceutical ingredients.

Methods of Application: The specific methods of synthesis and application can vary widely depending on the desired product. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity.

Results or Outcomes: Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.

Benign Prostatic Hyperplasia Treatment

Summary of Application: A salt of a trifluorobenzoic acid derivative improves the solubility and permeability of naftopidil, a drug used in the treatment of benign prostatic hyperplasia.

Methods of Application: The salt is likely synthesized in a laboratory and then combined with naftopidil to improve its pharmacokinetic properties.

Results or Outcomes: The use of this salt has been shown to improve the effectiveness of naftopidil as a treatment for benign prostatic hyperplasia.

Photosensitizers, Medicines, and Pesticides

Summary of Application: The 2,4,6-Trifluorobenzoic acid, a similar compound, is an important raw material for preparing photosensitizers, medicines, and pesticides.

Results or Outcomes: The use of this compound can lead to the development of effective photosensitizers, medicines, and pesticides.

Transition Metal Catalysed C-H Activation Reactions

Summary of Application: 3,4,5-Trifluorobenzoic acid, another similar compound, finds its application as a transient directing group in transition metal catalysed C-H activation reactions.

Methods of Application: The compound assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle.

Results or Outcomes: This application has been used in the synthesis of conjugated dienes.

Anticancer Drugs

Summary of Application: 3,4,5-Trifluorobenzoic acid is also used as a synthetic building block for dibenzoate esters type anticancer drugs.

Results or Outcomes: The use of this compound can lead to the development of effective anticancer drugs.

Preparation of Photosensitizers, Medicines, and Pesticides

3,5-Dibromo-2,4,6-trifluorobenzoic acid is a halogenated aromatic compound with the molecular formula C₇HBr₂F₃O₂ and a molecular weight of 333.89 g/mol. This compound features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and three fluorine atoms at the 2, 4, and 6 positions, along with a carboxylic acid group. The presence of multiple halogen substituents significantly influences its chemical reactivity and properties, making it valuable in various synthetic applications .

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under appropriate conditions.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide to yield a substituted aromatic compound.

- Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines depending on the reducing agent used.

These reactions highlight its utility as an intermediate in organic synthesis .

The biological activity of 3,5-dibromo-2,4,6-trifluorobenzoic acid is primarily explored in the context of enzyme inhibition. Similar compounds have shown potential for inhibiting d-amino acid oxidases, which are involved in various metabolic processes. The presence of electron-withdrawing fluorine groups enhances the acidity of the carboxylic acid moiety, potentially increasing its biological reactivity.

The synthesis of 3,5-dibromo-2,4,6-trifluorobenzoic acid typically involves:

- Bromination: Starting from 2,4,6-trifluorobenzoic acid, bromination is conducted using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is performed under controlled conditions to achieve selective substitution at the desired positions.

- Fluorination: If starting from non-fluorinated precursors, fluorination can be achieved using agents like potassium fluoride.

- Purification: The product is purified through crystallization or distillation techniques to achieve high purity suitable for further applications .

3,5-Dibromo-2,4,6-trifluorobenzoic acid has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules.

- Pharmaceutical Development: The compound is investigated for potential use in drug development due to its biological activity.

- Agrochemicals: It is utilized in the formulation of pesticides and herbicides.

- Material Science: The compound contributes to the development of new materials with specific properties due to its unique structure .

Studies involving 3,5-dibromo-2,4,6-trifluorobenzoic acid often focus on its interactions with biological molecules. For instance:

- Enzyme Inhibition Studies: Investigations into how this compound interacts with d-amino acid oxidases provide insights into its potential therapeutic applications.

- Binding Affinity Assessments: Research may assess how effectively this compound binds to target proteins or enzymes compared to other similar compounds.

Such studies are crucial for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 3,5-dibromo-2,4,6-trifluorobenzoic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2,4,5-Trifluorobenzoic Acid | 104222-42-6 | High |

| 2,4,6-Trifluorobenzoic Acid | 1951439-80-7 | Moderate |

| 3-Bromo-2,4,5-Trifluorobenzoic Acid | 104222-42-6 | High |

| 4-Bromo-2,3-Difluorobenzoic Acid | 194804-91-6 | Moderate |

| 3-Bromo-2,5-Difluorobenzoic Acid | 1520538-81-1 | Moderate |

Uniqueness

The uniqueness of 3,5-dibromo-2,4,6-trifluorobenzoic acid lies in its combination of both bromine and fluorine substituents on the benzene ring. This combination not only enhances its reactivity but also imparts distinct physical and chemical properties that differentiate it from other similar compounds. Its ability to participate in diverse reactions while maintaining stability makes it a versatile building block in organic synthesis .